molecular formula C17H15N5O3S B2356940 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380186-46-7

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2356940
CAS No.: 2380186-46-7
M. Wt: 369.4
InChI Key: PPDIZGWUJZAZIT-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety, a methoxypyridine group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Core: Starting from a suitable precursor, the benzothiadiazole ring can be synthesized through cyclization reactions.

    Attachment of the Piperazinone Ring: This step may involve nucleophilic substitution or coupling reactions to attach the piperazinone moiety to the benzothiadiazole core.

    Introduction of the Methoxypyridine Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypyridine group.

    Reduction: Reduction reactions could target the benzothiadiazole moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially for modifying the piperazinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Biological Probes: Used in the study of biological pathways and interactions.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

    Chemical Sensors: Utilized in the development of sensors for detecting specific analytes.

    Polymer Science: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole moiety could play a role in binding to the target, while the piperazinone ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
  • 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-chloropyridin-4-yl)piperazin-2-one

Uniqueness

The presence of the methoxypyridine group in 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one may confer unique electronic properties, potentially enhancing its reactivity and binding affinity in various applications.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-25-15-9-12(4-5-18-15)22-7-6-21(10-16(22)23)17(24)11-2-3-13-14(8-11)20-26-19-13/h2-5,8-9H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIZGWUJZAZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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